![molecular formula C23H26N2O3 B3209648 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1060198-04-0](/img/structure/B3209648.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide
説明
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide, also known as CPI-455, is a small molecule inhibitor that has gained interest in the scientific community due to its potential as a therapeutic agent. CPI-455 has been shown to inhibit the activity of lysine-specific demethylase 5A (KDM5A), an enzyme that plays a crucial role in epigenetic regulation.
作用機序
KDM5A is a histone demethylase that removes methyl groups from lysine 4 of histone H3, leading to transcriptional repression. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide binds to the catalytic domain of KDM5A and inhibits its activity, leading to an increase in H3K4 methylation and transcriptional activation. This mechanism of action is similar to other KDM5A inhibitors, such as JIB-04 and JIB-05.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor effects in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to deliver to cells and tissues. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is that it is not selective for KDM5A and can inhibit other histone demethylases, which may lead to off-target effects.
将来の方向性
There are several future directions for the development of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide as a therapeutic agent. One direction is to optimize the chemical structure of this compound to improve its selectivity for KDM5A and reduce off-target effects. Another direction is to investigate the combination of this compound with other anti-cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of this compound in preclinical animal models could provide valuable information on its efficacy and safety as a therapeutic agent.
科学的研究の応用
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of KDM5A, an enzyme that plays a crucial role in epigenetic regulation. KDM5A is overexpressed in several types of cancer, and its inhibition has been shown to have anti-tumor effects. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-10-6-16(7-11-20)14-22(26)24-19-9-8-17-12-13-25(21(17)15-19)23(27)18-4-2-3-5-18/h6-11,15,18H,2-5,12-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKJJFOCBDRPFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。